(1S)-10-Camphorsulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of (1S)-10-Camphorsulfonamide and related compounds involves several steps, starting from commercially available camphorsulfonic acid. These steps can include the conversion of the parent sulfonic acid to the corresponding acid chloride, then to the sulfonamide, and through various transformations maintaining the absolute configuration of the molecule. Such processes highlight the versatility of (1S)-10-Camphorsulfonamide derivatives in organic synthesis and their potential utility in laboratory experiments (Cermak & Wiemer, 1999).

Molecular Structure Analysis

Investigations into the molecular structure of (1S)-10-Camphorsulfonamide and its derivatives utilize techniques such as Density Functional Theory (DFT) and spectroscopic methods like FT-IR and FT-Raman. These studies offer insights into the compound's structural and spectral characteristics, intermolecular and intramolecular interactions, and reactivity, showcasing its promising applications in fields like medical research as an anti-inflammatory drug (Sangeetha et al., 2020).

Chemical Reactions and Properties

(1S)-10-Camphorsulfonamide and its derivatives demonstrate significant reactivity and utility in organic synthesis. For instance, camphor-derived sulfonamides have been shown to selectively inhibit mitochondrial over cytosolic carbonic anhydrases, illustrating the compound's specificity and potential in designing isoform-selective enzyme inhibitors (Maresca & Supuran, 2011). Furthermore, camphorquinone-10-sulfonic acid derivatives have been employed for the reversible modification of arginine residues, indicating their utility in biochemical studies (Pande, Pelzig, & Glass, 1980).

Physical Properties Analysis

The physical properties of (1S)-10-Camphorsulfonamide derivatives, such as melting points, solubility, and conformation in various solvents, have been characterized to facilitate their application in different domains. For example, room temperature deep eutectic solvents of (1S)-10-camphorsulfonic acid demonstrate low ionicity and structure-dependent toxicity, offering insights into their green solvent potential (Cardellini et al., 2015).

Chemical Properties Analysis

The chemical properties of (1S)-10-Camphorsulfonamide, including its reactivity in various chemical reactions, are pivotal in its application across organic chemistry and materials science. Its role as a catalyst in the synthesis of complex molecules and its participation in enantioselective reactions underscore its utility in promoting efficiency, selectivity, and sustainability in chemical synthesis (Chandam et al., 2015).

Applications De Recherche Scientifique

Synthesis of Pharmaceutical and Chemical Compounds:

- Used in the synthesis of triazolo[1,2-a]indazole-triones and spiro triazolo[1,2-a]indazole-tetraones, which are efficient and atom-saving processes (D. Chandam et al., 2015).

- Utilized in the asymmetric synthesis of α-functionalized primary sulfonamides (F. A. Davis et al., 1993).

Antiviral Research:

- Derivatives of (1S)-(+)-camphor-10-sulfonamide have shown antiviral activity against Ebola and Marburg viruses (A. Sokolova et al., 2019).

Materials Science:

- Enhances dark conductivity and drift mobility in doped polydithienylmethine, with optimal properties at certain dopant levels (S. Curran et al., 2006).

- Facilitates the synthesis of highly ordered functional organosilicas, contributing to structural regularity (Benoît Gadenne et al., 2006).

Chemical Reactions:

- Promotes intramolecular Diels-Alder reactions, leading to tandem diene migration and [4+2] cycloaddition (P. Grieco et al., 1994).

- Used in the enantioselective addition of dialkylzinc to aldehydes (O. Prieto et al., 2000).

Potential Medical Applications:

- (1S)-(+)-10-Camphorsulfonic acid has shown promise as an anti-inflammatory drug (P. Sangeetha et al., 2020).

Protein Research:

- Camphorquinone-10-sulfonic acid and its derivatives are used for specific, reversible modification of arginine residues, particularly in small arginine-containing molecules (C. Pande et al., 1980).

Mécanisme D'action

Target of Action

The primary target of (1S)-10-Camphorsulfonamide is the Glucagon-like peptide-1 (GLP-1) receptor . GLP-1 receptors are part of the incretin system, which links the absorption of nutrients from the gastrointestinal tract with pancreatic hormone secretion . They play a crucial role in glucose homeostasis and are widely distributed on pancreatic and other tissues .

Mode of Action

(1S)-10-Camphorsulfonamide acts as a GLP-1 receptor agonist , mimicking the actions of the endogenous incretin hormone GLP-1 . By activating the GLP-1 receptor, it slows gastric emptying, inhibits the release of glucagon, and stimulates insulin production . This results in reduced hyperglycemia in people with type 2 diabetes .

Biochemical Pathways

The activation of GLP-1 receptors by (1S)-10-Camphorsulfonamide affects several biochemical pathways. It enhances glucose-dependent insulin secretion, leading to improved glucose control . It also reduces food intake, contributing to body weight loss . Moreover, it has multiple biological effects, such as reducing neuroinflammation, promoting nerve growth, improving heart function, regulating blood lipid metabolism, and reducing fat deposition .

Result of Action

The activation of GLP-1 receptors by (1S)-10-Camphorsulfonamide leads to several molecular and cellular effects. It enhances insulin secretion, slows gastric emptying, and reduces glucagon release, leading to improved glucose control . It also reduces food intake, contributing to weight loss . Furthermore, it has neuroprotective, cardiovascular protective, and metabolic regulatory effects .

Propriétés

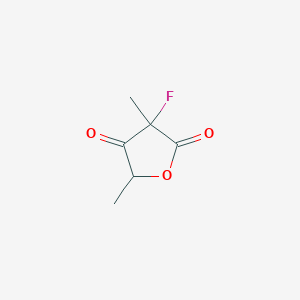

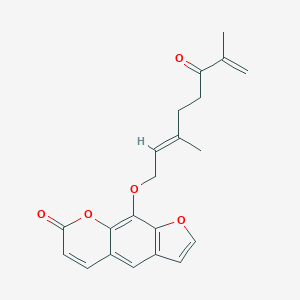

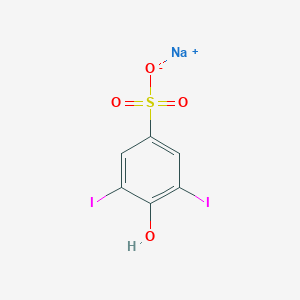

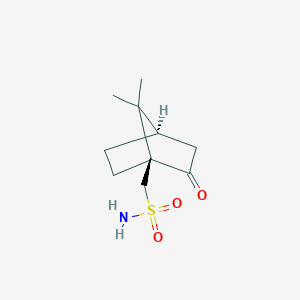

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350252 | |

| Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60933-63-3 | |

| Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of (1S)-10-Camphorsulfonamide in the synthesis of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine?

A1: (1S)-10-Camphorsulfonamide serves as a crucial intermediate in the multi-step synthesis of the chiral oxaziridine. While the paper doesn't explicitly detail each step, it implies that (1S)-10-Camphorsulfonamide undergoes transformation into (−)-(camphorsulfonyl)imine, which subsequently leads to the formation of the final product, (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine. [] This suggests a crucial role of the compound's structure and chirality in achieving the desired stereochemistry of the final oxaziridine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.